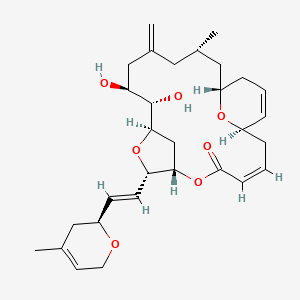

fijianolide A

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(1R,3Z,7S,8S,10R,11S,12S,16S,18R)-11,12-dihydroxy-16-methyl-8-[(E)-2-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]ethenyl]-14-methylidene-6,9,22-trioxatricyclo[16.3.1.17,10]tricosa-3,20-dien-5-one |

InChI |

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-26-27-18-28(36-26)30(33)25(31)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(32)37-27/h4-6,9-12,20,22-28,30-31,33H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28+,30-/m0/s1 |

InChI Key |

JNPMYSILHRFUPH-MVNLOBLJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@H]3C[C@H]([C@H]([C@H](CC(=C)C1)O)O)O[C@H]3/C=C/[C@@H]4CC(=CCO4)C |

Canonical SMILES |

CC1CC2CC=CC(O2)CC=CC(=O)OC3CC(C(C(CC(=C)C1)O)O)OC3C=CC4CC(=CCO4)C |

Synonyms |

fijianolide A iso-laulimalide isolaulimalide |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Fijianolide a

Chromatographic Purification Strategies

The purification of fijianolide A from crude biological extracts is a multi-step process that relies on advanced chromatographic techniques to separate it from a complex mixture of other metabolites.

Preparative and Semi-Preparative Reversed-Phase HPLC

A key step in the isolation of fijianolide A involves preparative reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov This technique is essential for handling the large quantities of crude extract necessary to obtain workable amounts of this minor constituent. nih.gov In a typical procedure, a dichloromethane (B109758) extract from the source organism, the marine sponge Cacospongia mycofijiensis, is first fractionated using preparative reversed-phase HPLC with a C18 column. nih.gov

Following the initial preparative step, semi-preparative reversed-phase HPLC is often employed for further purification of the fractions containing fijianolide A. This step utilizes columns with smaller internal diameters and particle sizes to achieve higher resolution and separate fijianolide A from closely eluting impurities. nih.govacs.orgnih.gov The use of a C18 guard column is also a common practice to protect the main analytical column from contaminants. acs.orgnih.gov Through these successive HPLC steps, researchers have been able to isolate pure fijianolide A. nih.gov

Gradient Elution Optimization

The successful separation of fijianolide A via reversed-phase HPLC is highly dependent on the optimization of the gradient elution profile. Gradient elution, where the composition of the mobile phase is changed over time, is crucial for effectively separating compounds with a wide range of polarities present in the initial fractions.

For the purification of fijianolide A and its analogs, a common mobile phase system consists of acetonitrile (B52724) (CH₃CN) and water (H₂O). nih.govacs.orgnih.gov A linear gradient is typically employed, starting with a higher proportion of water and gradually increasing the concentration of acetonitrile. For instance, a gradient might run from 30:70 CH₃CN/H₂O to 80:20 over a period of 50 minutes. acs.orgnih.gov In some protocols, the gradient is further ramped up to 100% acetonitrile to elute any remaining strongly retained compounds before re-equilibrating the column to the initial conditions. nih.gov The detection of the eluting compounds is commonly performed using a UV detector set at a specific wavelength, such as 230 nm. nih.gov

Spectroscopic and Analytical Methods for Structural Elucidation and Confirmation

Once a pure sample of fijianolide A is obtained, its chemical structure is determined and confirmed using a variety of spectroscopic and analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing different NMR experiments, scientists can piece together the connectivity and stereochemistry of complex natural products like fijianolide A. nih.govnih.gov NMR experiments are typically conducted on high-field spectrometers, such as those operating at 400, 500, 600, or even 700 MHz for proton experiments, to achieve the necessary resolution and sensitivity. nih.gov

Proton (¹H) NMR spectroscopy provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each proton signal are used to deduce its relationship to neighboring protons. The ¹H NMR spectrum of fijianolide A, typically recorded in a deuterated solvent like benzene-d₆ (C₆D₆), reveals a complex set of signals corresponding to the numerous protons in its structure. nih.gov For a detailed list of the ¹H NMR data for fijianolide A, please refer to the interactive data table below.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This allows for a direct count of the number of carbons and provides information about their chemical environment (e.g., whether they are part of a carbonyl group, a double bond, or a saturated alkyl chain). The ¹³C NMR spectrum of fijianolide A, also typically recorded in benzene-d₆, is essential for confirming the carbon skeleton of the molecule. nih.gov The interactive data table below presents the detailed ¹³C NMR data for fijianolide A.

Interactive Data Table: NMR Spectroscopic Data for Fijianolide A in C₆D₆

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 171.1 | - |

| 2 | 34.6 | 2.50 (dd, 15.0, 3.0) |

| 3 | 74.0 | 4.29 (m) |

| 4 | 33.1 | 1.83 (m), 1.68 (m) |

| 5 | 126.9 | 5.86 (dd, 15.5, 8.0) |

| 6 | 134.4 | 5.67 (dd, 15.5, 8.0) |

| 7 | 39.5 | 2.54 (m) |

| 8 | 29.5 | 1.58 (m), 1.48 (m) |

| 9 | 40.0 | 2.30 (m) |

| 10 | 18.9 | 1.01 (d, 7.0) |

| 11 | 131.0 | 5.42 (d, 10.0) |

| 12 | 39.1 | 2.27 (m) |

| 13 | 74.3 | 4.08 (m) |

| 14 | 43.1 | 1.95 (m), 1.79 (m) |

| 15 | 70.1 | 3.81 (m) |

| 16 | 76.0 | 4.11 (m) |

| 17 | 78.0 | 4.47 (m) |

| 18 | 38.9 | 2.05 (m), 1.76 (m) |

| 19 | 77.0 | 5.70 (m) |

| 20 | 82.0 | 4.45 (m) |

| 21 | 125.5 | 5.91 (ddd, 15.6, 6.0, 1.8) |

| 22 | 134.0 | 5.80 (ddd, 16.0, 5.0, 1.0) |

| 23 | 65.7 | 4.15 (m) |

| 24 | 30.1 | 1.63 (m) |

| 25 | 29.9 | 1.25 (m) |

| 26 | 36.8 | 1.55 (m) |

| 27 | 22.8 | 0.90 (d, 6.5) |

| 28 | 14.2 | 0.88 (t, 7.5) |

| 29 | 14.5 | 0.94 (d, 7.0) |

| 30 | 20.2 | 1.18 (d, 7.0) |

Two-Dimensional (2D) NMR Experiments

The structural framework of fijianolide A was meticulously pieced together using a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY. These techniques provided crucial information about the connectivity of protons and carbons within the molecule.

COSY (Correlation Spectroscopy): This experiment was essential for identifying spin-spin coupled protons, thereby establishing the proton connectivity within various fragments of the molecule. For instance, COSY correlations were used to delineate the spin-coupled systems throughout the macrolide ring and its side chain. usf.edu

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, HSQC experiments allowed for the direct assignment of protons to their attached carbons. nih.gov This was a critical step in building the carbon backbone of fijianolide A.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments were pivotal in connecting the various spin systems identified by COSY. Long-range correlations between protons and carbons (typically over two to three bonds) provided the necessary links to assemble the complete planar structure of the molecule. nih.govmdpi.com For example, HMBC correlations were key in placing substituents and functional groups, such as hydroxyl and methyl groups, along the carbon chain. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The relative stereochemistry of fijianolide A was determined through NOESY experiments. nih.gov This technique identifies protons that are close in space, providing insights into the three-dimensional arrangement of the molecule.

The following table summarizes key 2D NMR data that were instrumental in the structure elucidation of fijianolide A and its analogs.

| Experiment | Purpose | Key Correlations Observed for Fijianolide A and Analogs |

| COSY | Identifies 1H-1H spin-spin couplings | Established connectivity of proton networks within the macrolide ring and side chain. usf.edu |

| HSQC | Correlates protons to their directly attached carbons | Aided in the assignment of the carbon skeleton. nih.gov |

| HMBC | Shows long-range (2-3 bond) 1H-13C correlations | Connected different spin systems and confirmed the placement of functional groups. mdpi.comnih.gov |

| NOESY | Identifies through-space correlations between protons | Provided crucial information for determining the relative stereochemistry of the molecule. nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry was a fundamental tool in determining the molecular weight and elemental composition of fijianolide A.

HRESIMS provided the high-accuracy mass measurement necessary to determine the elemental composition of fijianolide A. nih.govacs.org This technique was crucial in establishing the molecular formula of the compound. For example, the molecular formula of fijianolide F, a related compound, was determined as C₃₀H₄₂O₉ based on its HRESIMS data. nih.gov Similarly, the molecular formulas for fijianolides H and I were also deduced using this method. nih.gov

| Compound | Molecular Formula | Observed m/z [M+Na]⁺ |

| Fijianolide F | C₃₀H₄₂O₉ | 569.2721 |

Optical Rotation Measurements

The optical activity of fijianolide A, a measure of its ability to rotate plane-polarized light, was determined using a polarimeter. nih.gov This property is indicative of the chiral nature of the molecule and is a critical piece of data for its complete characterization. The specific rotation value is a physical constant that helps to distinguish between enantiomers and diastereomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy was employed to identify the presence of chromophores within the fijianolide A structure. nih.gov The absorption of ultraviolet or visible light by the molecule provides information about conjugated systems and other electron-absorbing functional groups.

Biosynthetic Pathways and Ecological Context of Fijianolide a

Proposed Biosynthetic Origins

The structural complexity of fijianolide A points towards a sophisticated biosynthetic machinery, with evidence strongly suggesting the involvement of polyketide synthases and insights gleaned from the study of its various analogues.

Fijianolide A is classified as a polyketide, a large and diverse class of secondary metabolites synthesized by a family of multi-domain enzymes known as polyketide synthases (PKSs). acs.org The biosynthesis of polyketides bears a striking resemblance to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units. acs.org The PKS genes responsible for the production of a specific polyketide are typically organized in a single operon or gene cluster. acs.org

The sponge from which fijianolide A was first isolated, Cacospongia mycofijiensis, is known to be a "high microbial abundance" sponge, harboring a dense and diverse community of microorganisms. x-mol.com Metagenomic studies of this sponge have revealed a high diversity of bacterial-type PKS genes. plos.org A significant finding is that almost all of these PKS genes belong to a unique group found in members of the candidate phylum "Poribacteria," which are proposed to be responsible for synthesizing methyl-branched fatty acids. x-mol.com This provides strong evidence that the polyketide backbone of fijianolide A is likely produced by these bacterial symbionts rather than the sponge itself. globalresearchonline.net While the specific gene cluster responsible for fijianolide A biosynthesis has not yet been definitively identified, the presence of these specialized PKS genes within the sponge's microbiome is a critical piece of the puzzle. plos.orgresearchgate.net

The study of naturally occurring and semi-synthetic analogues of fijianolide A has provided valuable insights into its biosynthesis and structure-activity relationships. Fijianolide B (also known as laulimalide), which differs from fijianolide A in the stereochemistry of the epoxide ring, is often found alongside it. nio.res.in Additionally, a number of other fijianolides, such as D through I, have been isolated, each featuring modifications to the C-20 side chain of the macrolide ring. nio.res.inacs.org

These natural variations suggest the presence of a flexible biosynthetic system with tailoring enzymes capable of generating a suite of related compounds. For instance, the differences in the side chains of the various fijianolides point to the action of specific hydroxylases, methyltransferases, and other modifying enzymes that act on the polyketide core after its initial assembly by the PKS. nio.res.inrsc.org

Furthermore, synthetic efforts to create analogues of fijianolide A have helped to probe the functional importance of different parts of the molecule. acs.org For example, modifications to the C-21 to C-27 side chain region have been shown to be poorly tolerated, resulting in a significant loss of potency, which underscores the critical role of this moiety in the molecule's biological activity and suggests a highly specific biosynthetic control over its formation. rsc.org

Role of Polyketide Synthases (PKS) in Macrolide Formation

Associated Microbial Symbionts and Their Potential Contribution to Metabolite Production

There is a growing body of evidence indicating that many secondary metabolites isolated from marine invertebrates are, in fact, produced by their associated microbial symbionts. nih.gov Marine sponges, in particular, are known to host vast and diverse microbial communities that can constitute a significant portion of the animal's biomass. nih.gov

In the case of fijianolide A, the producing organism, Cacospongia mycofijiensis, is a symbiont-rich sponge. globalresearchonline.net The discovery of a high abundance of bacterial-type PKS genes within this sponge, specifically linked to the candidate phylum "Poribacteria," strongly implicates these symbionts as the true producers of the fijianolide polyketide core. x-mol.comglobalresearchonline.net "Poribacteria" are a highly unusual bacterial group found almost exclusively in sponges. globalresearchonline.net The potential link between these symbiotic bacteria and the production of complex polyketides like the fijianolides opens up new avenues for the sustainable production of these valuable compounds through microbial fermentation, bypassing the need to harvest the host sponges. globalresearchonline.net

Ecological Roles and Adaptive Significance in Marine Environments

Secondary metabolites in marine organisms often play crucial roles in their survival and interaction with the surrounding environment. nih.gov For sessile, soft-bodied organisms like sponges, which lack physical defenses, chemical defense is a primary strategy for survival. semanticscholar.org

The potent cytotoxicity of fijianolide A and its analogues strongly suggests a role in chemical defense. globalresearchonline.netresearchgate.net These compounds can deter predators, preventing the sponge from being consumed. Evidence for this comes from studies on the nudibranch Chromodoris lochi, a known predator of sponges. This sea slug has been found to sequester laulimalide (B1674552) (fijianolide B) from its diet of sponges, including Cacospongia mycofijiensis. plos.orgrsc.orgsemanticscholar.org The nudibranch then uses this sequestered compound for its own defense against predators. plos.orgsemanticscholar.org This ecological interaction highlights the role of fijianolides as potent chemical defense agents in their native environment. The high toxicity of these compounds makes them unpalatable to many potential predators. plos.org

Marine sponges must also compete for space on the seafloor and prevent other organisms, known as fouling organisms, from growing on their surfaces. nih.gov Many marine natural products have been shown to possess antifouling properties, inhibiting the settlement and growth of bacteria, algae, and invertebrate larvae. nih.govsphinxsai.com While direct studies on the antifouling properties of fijianolide A are limited, its potent cytotoxicity suggests that it could also serve this function. sphinxsai.com By releasing small amounts of fijianolide A into the surrounding water, the sponge could create a chemical shield that prevents the establishment of fouling communities on its surface, thereby ensuring its access to water flow for filter-feeding and respiration. nih.gov The production of such compounds is a key adaptive strategy for survival in the competitive marine benthic environment. nih.gov

Synthetic and Semi Synthetic Approaches to Fijianolide a and Its Analogues

Total Synthesis Strategies for Related Fijianolides (e.g., Laulimalide)

The total synthesis of laulimalide (B1674552), also known as fijianolide B, has been a significant focus in the synthetic community. stolaf.edu Numerous research groups have reported successful total syntheses, each employing unique strategies to construct the intricate 20-membered macrolide core and its stereochemically rich side chains. researchgate.net These syntheses are often convergent, involving the preparation of key fragments that are later coupled and cyclized. nih.govnih.gov

A common retrosynthetic approach for laulimalide involves disconnecting the macrocycle at the C2-C3 olefin and the C16-C17 bond. nih.govthieme-connect.com This strategy breaks the molecule down into more manageable subunits, often referred to as "northern" and "southern" fragments. ebi.ac.uknih.gov For instance, one strategy envisioned the assembly of a C3-C16 segment and a C17-C28 segment. nih.govnih.gov The coupling of these fragments is a critical step, often achieved through powerful carbon-carbon bond-forming reactions. nih.gov

Trost and colleagues developed a retrosynthesis that envisioned a ruthenium-catalyzed alkene-alkyne coupling for the key macrocyclization step. ebi.ac.uknih.gov This was preceded by an esterification to join a northern fragment and a southern fragment. ebi.ac.uknih.gov The synthesis of these fragments themselves required multi-step sequences. nih.gov For example, the southern fragment's dihydropyran ring was constructed using a rhodium-catalyzed cycloisomerization. nih.govnih.gov

The following table outlines some of the key fragments used in various laulimalide syntheses:

| Fragment | Description | Key Synthetic Features | Reference |

| C3–C16 Aldehyde | A key intermediate containing one of the dihydropyran rings. | Constructed using ring-closing metathesis and anomeric alkylation. | nih.gov |

| C17–C28 Sulfone | The coupling partner for the C3–C16 aldehyde. | The dihydropyran unit was also built via ring-closing metathesis. | nih.govresearchgate.net |

| Northern Fragment | C1-C15 segment. | Utilized a dinuclear zinc-catalyzed aldol (B89426) reaction. | nih.govnih.gov |

| Southern Fragment | C17-C28 segment. | Employed a rhodium-catalyzed cycloisomerization for the dihydropyran ring. | nih.govnih.gov |

The construction of the numerous stereocenters within laulimalide necessitates the use of highly stereoselective reactions.

The Julia olefination, and its modified versions like the Julia-Kocienski olefination, has been a cornerstone in many laulimalide syntheses for the stereoselective formation of trans-olefins. numberanalytics.com This reaction is frequently used to couple the major fragments of the molecule. For example, the C16-C17 trans-olefin was successfully installed by coupling a C3-C16 aldehyde with a C17-C28 sulfone fragment. nih.govnih.govresearchgate.net This olefination has proven to be highly E-selective. researchgate.net One synthesis of a C12-C29 fragment of laulimalide also utilized the Julia trans-olefination as a key step. thieme-connect.com

The sensitive epoxide at the C16-C17 position is a crucial structural feature of laulimalide. The Sharpless asymmetric epoxidation (SAE) has been widely employed to introduce this functionality with high stereocontrol, often at a late stage of the synthesis to avoid potential complications with the labile epoxide ring. nih.govnih.gov The SAE demonstrates remarkable reagent control, allowing for the selective epoxidation of the C16-C17 allylic alcohol over other olefins present in the molecule. nih.govacs.org For instance, in one synthesis, the SAE was performed on the deprotected precursor, deoxylaulimalide, where the use of (R,R)-tartrate selectively yielded laulimalide. nih.gov This highlights the power of the SAE to achieve high stereo- and regioselectivity. nih.govacs.org The reaction was also used to install the epoxide on the unsaturated diol precursor of laulimalide, proving to be a critical step for the synthesis. stolaf.edu

The hetero-Diels-Alder reaction has been effectively used to construct the dihydropyran rings found in laulimalide. nih.govnih.gov For example, a catalytic asymmetric hetero-Diels-Alder reaction between benzyloxyacetaldehyde and Danishefsky's diene, catalyzed by a chiral bis(oxazoline)-copper(II) complex, was a key step in the enantioselective synthesis of the C3-C14 segment. nih.govnih.govcapes.gov.br Jacobsen's chromium-based catalyst has also been utilized in a Diels-Alder reaction to create a six-membered ring with high enantiopurity, which served as a precursor to one of the dihydropyran units. stolaf.edu

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of the dihydropyran rings present in both the northern and southern fragments of laulimalide. nih.govnih.govresearchgate.net The use of Grubbs' catalyst has been instrumental in these transformations. nih.gov For instance, the dihydropyran unit of a C17-C28 segment was efficiently constructed via RCM. researchgate.net Furthermore, RCM has been employed in a chemoselective manner in a de novo enantioselective total synthesis of laulimalide. nih.govcapes.gov.br The efficiency of RCM has also been highlighted in strategies aimed at producing analogues of laulimalide through late-stage diversification. science.gov

Key Stereoselective Transformations

Aldol Coupling Reactions

The construction of the complex carbon skeleton of fijianolides relies heavily on strategic bond-forming reactions, with aldol coupling reactions serving as a cornerstone for assembling major fragments. In various total synthesis campaigns of laulimalide (Fijianolide B), a precursor and isomer of Fijianolide A, aldol reactions are employed to connect key subunits.

One critical step involves the coupling of a northern fragment (a C1-C14 ketone) with a southern fragment (a C15-C28 enal). acs.org To control the stereochemistry at the newly formed C-15 center, this transformation has been executed using chiral boron enolate methodology. acs.org For instance, the enolization of the ketone fragment with a chiral boron reagent such as (+)-diisopinocampheylboron chloride ((+)-Ipc₂BCl) followed by the addition of the aldehyde fragment, can produce the desired (15S)-adduct with high diastereoselectivity (e.g., 81:19 dr). acs.org

Another key aldol condensation occurs in the synthesis of the side chain, coupling a methyl ketone with an aldehyde to form an (E)-enone after a subsequent elimination step. acs.org This reaction can be effectively performed using a boron enolate generated with dicyclohexylboron chloride ((c-Hex)₂BCl). acs.org The strategic use of these aldol reactions enables the convergent assembly of the complex macrocyclic precursor from smaller, more manageable pieces. acs.orgstolaf.edu Other approaches have explored a dinuclear zinc-catalyzed asymmetric glycolate (B3277807) aldol reaction to prepare syn-1,2-diol functionalities within the molecule. nih.gov

Control of Chirality and Stereochemistry

Achieving precise control over the numerous stereocenters in fijianolide A is a formidable challenge addressed through various advanced asymmetric synthesis methods. The absolute stereochemistry of different fragments is often established using catalyst-controlled reactions, ensuring high enantiomeric purity.

Key strategies for stereochemical control include:

Asymmetric Diels-Alder Reactions: For the construction of the dihydropyran ring in the side chain, a Jacobsen's hetero-Diels-Alder (HDA) reaction has been employed. stolaf.edursc.org Using a chiral chromium(III) Lewis acid catalyst allows for the enantioselective formation of the dihydropyran with high enantiopurity (e.g., >95% ee). stolaf.edursc.org

Substrate and Catalyst-Controlled Aldol Reactions: As mentioned previously, chiral boron reagents like (+)-Ipc₂BCl are used to direct the stereochemical outcome of key fragment couplings, such as the one establishing the C15 stereocenter. acs.org In other cases, the inherent chirality of a substrate fragment can influence the stereochemistry of a reaction, though catalyst control is often preferred for higher selectivity. nih.gov Studies have shown that using opposite enantiomers of a catalyst, such as (R,R)- or (S,S)-ProPhenol, can produce the opposite diastereomer of the aldol product, confirming that the reaction is under catalyst control. nih.gov

Sharpless Asymmetric Epoxidation (AE): The crucial C16-C17 epoxide on the macroring of laulimalide (Fijianolide B) is often introduced late in the synthesis via a Sharpless asymmetric epoxidation. acs.orgstolaf.edu This reaction on a des-epoxy precursor allows for the controlled and highly enantioselective installation of the epoxide, which is critical for the molecule's biological activity. stolaf.edu

These methods, often used in combination, allow for the precise construction of the complex, stereochemically rich architecture of the fijianolides. researchgate.net

Semi-Synthetic Modifications and Derivatization Studies

To probe the structure-activity relationships (SAR) of the fijianolide/laulimalide chemotype and to develop analogs with potentially improved properties, extensive semi-synthetic modifications have been undertaken. acs.orgnih.gov These studies primarily start with the more abundant Fijianolide B (laulimalide) and focus on modifying the hydroxyl groups at the C-15 and C-20 positions, as well as diversifying the side chain. acs.orgnih.gov

Acetylation of Hydroxyl Groups (e.g., Fijianolide B di-acetate)

One of the initial modifications to probe the importance of the C-15 and C-20 chiral centers was the acetylation of their respective hydroxyl groups. nih.gov The treatment of Fijianolide B (laulimalide, 3 ) leads to the formation of Fijianolide B di-acetate (4 ). acs.org This modification was hypothesized to potentially improve stability by protecting the free hydroxyls. acs.org

However, biological evaluation of the resulting di-acetate analog revealed a significant loss of potency. acs.org Fijianolide B di-acetate (4 ) was found to have approximately 100-fold reduced potency compared to the parent compound. acs.org Further investigation showed that this modification leads to a compound devoid of the classic microtubule-stabilizing activity exhibited by the parent molecule and it had no observable effect on cellular microtubules in assays. nih.govacs.org This finding underscores the critical importance of the free hydroxyl groups at C-15 and C-20 for potent biological activity. nih.gov

Oxidation of Chiral Centers (e.g., C-15, C-20)

To further investigate the role of the C-15 and C-20 stereocenters, and with the goal of creating analogs with potentially enhanced stability and simplified synthetic access, oxidation reactions were performed. nih.gov The chiral hydroxyl groups on Fijianolide B were oxidized using Dess-Martin periodinane (DMP). acs.org

The reaction conditions could be controlled to yield different products:

Using one molar equivalent of DMP resulted in the selective oxidation of the C-20 hydroxyl, yielding the C-20 mono-oxo fijianolide J (5 ). acs.org

Using an excess of DMP (over 2 molar equivalents) led to the oxidation of both the C-15 and C-20 hydroxyls, producing the C-15, C-20 dioxo fijianolide L (6 ). acs.org

Notably, under these conditions, it was not possible to oxidize the C-15 position without first oxidizing the C-20 position. acs.org These oxidized analogs, which eliminate one or both of the C-15/C-20 chiral centers, exhibited a unique biological profile with reduced potency but suggested a different mechanism of action compared to the parent compound. nih.gov

Side Chain Diversification through Cross Metathesis

The dihydropyran side chain of the fijianolides has been identified as an important contributor to biological activity. nih.gov To systematically investigate its role, a step-economical, late-stage diversification strategy using olefin cross metathesis has been developed. nih.gov

This approach utilizes a macrocyclic intermediate that possesses a terminal vinyl group on its side chain as a handle for diversification. nih.gov By reacting this intermediate with various alkenes in the presence of a Grubbs' second-generation metathesis catalyst, a library of new analogs with systematically modified side chains can be rapidly synthesized. nih.gov This strategy allows for the introduction of diverse structural motifs, enabling a detailed exploration of the SAR of the side chain region. nih.govacs.org The results indicate that while modifications to the side chain can be tolerated, the specific constituents of the side chain are critical for the natural product's exceptional potency. nih.gov

Generation of Modified Analogues (e.g., Fijianolides J, K, L)

Semi-synthesis from Fijianolide B has led to the generation of several novel analogs, providing deeper insight into the molecule's SAR. acs.org

Fijianolide J (5) and Fijianolide L (6) were produced through the controlled oxidation of Fijianolide B. nih.gov Fijianolide J is the mono-oxidized product at C-20, while Fijianolide L is the dioxo-product at C-15 and C-20. acs.org Both compounds showed reduced potency but an altered mechanism of action, highlighting that the C-15/C-20 chiral centers are required for the potent microtubule-stabilizing activity of the parent chemotype. nih.gov

Fijianolide K was also generated as a C-15/C-20 dimethoxy analog of Fijianolide B. acs.org However, it was produced in quantities insufficient for full structural characterization or comprehensive biological testing. acs.org

These semi-synthetic efforts have been crucial in demonstrating that modifications at the C-15 and C-20 positions dramatically alter the biological activity and mechanism of the fijianolide scaffold. nih.gov

Mechanistic Investigations of Biological Activities

Cellular and Molecular Targets

The primary cellular and molecular target of fijianolide A is the microtubule, a key component of the cytoskeleton. Its interaction with tubulin, the protein subunit of microtubules, triggers a cascade of cellular events.

Fijianolide A is recognized for its ability to modulate microtubule dynamics, a critical process for various cellular functions.

Fijianolide A, along with its more potent isomer fijianolide B (also known as laulimalide), exhibits microtubule-stabilizing activity. nih.govaacrjournals.org This was a significant discovery that placed it in a class of compounds with similar mechanisms to the well-known anticancer agent paclitaxel (B517696). aacrjournals.org The stabilization of microtubules disrupts their normal dynamic instability, which is essential for their role in cellular processes. aacrjournals.org This activity has been observed in various cancer cell lines. nih.gov While both fijianolide A and B stabilize microtubules, fijianolide B demonstrates significantly more potent cytotoxic activity. nih.gov

The structural features of the fijianolide/laulimalide (B1674552) chemical family are crucial for this microtubule-stabilizing activity. Specifically, the chiral centers at the C-15 and C-20 positions appear to be essential for potent activity. nih.govdominican.edu Modifications at these sites, such as oxidation, can lead to a loss of the classic microtubule-stabilizing effect and result in compounds with different mechanisms of action. nih.govdominican.edu

| Compound | Effect on Microtubule Stabilization |

| Fijianolide A (Isolaulimalide) | Modest microtubule-stabilizing activity. nih.govnih.gov |

| Fijianolide B (Laulimalide) | Potent microtubule-stabilizing activity. nih.govnih.gov |

| C-15/C-20 Oxidized Analogs | Loss of classic microtubule-stabilizing activity. nih.govdominican.edu |

A key characteristic of the fijianolide/laulimalide class of compounds is their unique binding site on the microtubule. nih.gov Unlike taxanes, which bind to a site on the interior of the microtubule, fijianolides bind to the exterior of the microtubule. nih.govoaepublish.com This distinct binding site is also separate from that of other microtubule-stabilizing agents like the epothilones. nih.gov

Competition binding studies have shown that laulimalide (fijianolide B) and peloruside A, another marine-derived microtubule stabilizer, likely compete for the same or overlapping binding sites. acs.org This non-taxane binding site allows fijianolides to retain their activity against cancer cell lines that have developed resistance to taxanes. nih.govnih.gov The binding of laulimalide and peloruside A to this unique site on β-tubulin involves their macrolide cores interacting with a second tubulin dimer across protofilaments, which allosterically stabilizes the M-loop of β-tubulin, a region important for lateral tubulin contacts. acs.org

In vitro studies using purified tubulin have demonstrated that both fijianolide A (isolaulimalide) and fijianolide B (laulimalide) can directly stimulate the polymerization of tubulin into microtubules, even in the absence of promoting agents like glycerol. aacrjournals.org This is a characteristic feature of microtubule-stabilizing agents. aacrjournals.org

However, the potency of this effect differs between the two isomers. At lower micromolar concentrations, paclitaxel is more potent than laulimalide in promoting tubulin polymerization. aacrjournals.org Interestingly, at higher concentrations (20 μM), laulimalide appears to promote polymer elongation more readily than paclitaxel. aacrjournals.org In contrast, analogs of fijianolide B with modifications at the C-15 and C-20 positions show a reduced or complete loss of ability to promote tubulin polymerization in biochemical assays. nih.govacs.org For instance, a C-20 oxo-substituted analog (fijianolide J) had a reduced rate of tubulin polymerization compared to laulimalide, while a C-15, C-20 di-oxo substituted analog (fijianolide L) was unable to promote polymerization. nih.govacs.org

| Compound | Effect on In Vitro Tubulin Polymerization |

| Fijianolide A (Isolaulimalide) | Stimulates tubulin polymerization. aacrjournals.org |

| Fijianolide B (Laulimalide) | Stimulates tubulin polymerization. aacrjournals.org |

| Fijianolide J (C-20 oxo analog) | Reduced rate of tubulin polymerization compared to laulimalide. nih.govacs.org |

| Fijianolide L (C-15/C-20 di-oxo analog) | Unable to promote tubulin polymerization. nih.govacs.org |

| Paclitaxel | More potent than laulimalide at low micromolar concentrations. aacrjournals.org |

The disruption of normal microtubule dynamics by fijianolide A and its analogs has a profound impact on the process of cell division, leading to cell cycle arrest.

A primary consequence of microtubule stabilization by fijianolide A and, more potently, fijianolide B, is the arrest of cells in mitosis. aacrjournals.org Specifically, cells treated with these compounds are often arrested in prometaphase, a stage of mitosis characterized by the attachment of spindle microtubules to the kinetochores of chromosomes. tocris.combio-techne.com

This mitotic arrest is a result of the formation of abnormal mitotic spindles. aacrjournals.org The stabilized microtubules interfere with the proper formation of a bipolar spindle, which is essential for the correct segregation of chromosomes into daughter cells. tocris.combio-techne.com Instead, multiple asters can form, which may coalesce into supernumerary poles, disrupting the integrity of the metaphase plate. acs.org This ultimately prevents the cell from progressing through mitosis and can lead to the induction of apoptosis (programmed cell death). aacrjournals.org

Impact on Cellular Division and Cell Cycle Progression

Disruption of Interphase and Mitotic Spindle Formation

Fijianolide A, as part of the broader laulimalide/fijianolide chemical class, is recognized for its impact on microtubule dynamics, a critical process for cell division. nih.govnih.gov Microtubules are essential components of the cytoskeleton, forming the mitotic spindle that segregates chromosomes during mitosis. nih.gov Agents that disrupt microtubule dynamics interfere with this process, leading to mitotic arrest. nih.govaacrjournals.org

Laulimalide (Fijianolide B), a closely related analogue, is known to increase the density of interphase microtubules and induce the formation of thick, short microtubule bundles. nih.gov It disrupts the normal formation of the mitotic spindle, causing mitotic arrest and subsequent apoptosis. nih.govthieme-connect.com While fijianolide A is less potent, its shared chemical scaffold suggests a similar, albeit weaker, interaction with tubulin, contributing to the disruption of normal microtubule and mitotic spindle organization. mdpi.com

Formation of Aberrant Mitotic Spindles and Microtubule Bundles

A hallmark of potent microtubule-stabilizing agents like laulimalide (fijianolide B) is the formation of abnormal mitotic spindles. nih.govnih.gov Instead of the typical bipolar spindles, cells treated with laulimalide exhibit unique, often circular or starburst-shaped, mitotic spindle structures. nih.govaacrjournals.org These aberrant spindles are associated with disorganized chromatin, leading to a failure of proper chromosome segregation and ultimately, mitotic arrest. aacrjournals.orgthieme-connect.com

Analogues of laulimalide have been shown to cause the formation of these aberrant mitotic spindles, a key feature of their mechanism of action. nih.gov While direct studies on fijianolide A's specific effects on spindle morphology are less common, the activity of its analogues suggests that it likely contributes to the formation of non-functional mitotic spindles and microtubule bundles, albeit with reduced efficiency compared to more potent members of its class. nih.gov

Effects on Intermediate Filaments (e.g., Vimentin (B1176767) Collapse)

Recent research into analogues of the fijianolide/laulimalide chemotype has revealed effects beyond microtubule stabilization, extending to other cytoskeletal components like intermediate filaments. Specifically, an analogue of fijianolide B, designated as compound 6 , was found to induce a complete collapse of the vimentin intermediate filament network to a perinuclear localization in BT-549 breast cancer cells. acs.orgnih.govresearchgate.net Vimentin is a protein crucial for maintaining cell shape and integrity, particularly in mesenchymal cells. acs.orgnih.gov

This observed vimentin collapse is a distinct cellular phenotype and suggests an alternative mechanism of action for certain C-15/C-20 modified fijianolide analogues that is independent of direct microtubule stabilization. acs.orgnih.gov This finding highlights the complexity of the cytoskeletal interactions of this class of compounds and suggests that their biological effects may be multifaceted.

Modulation of Apoptosis Pathways (e.g., Bcl-2 Phosphorylation, Apoptosis Initiation)

The disruption of mitosis by microtubule-targeting agents typically culminates in the initiation of apoptosis, or programmed cell death. nih.govthieme-connect.com A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2. nih.govnih.gov Phosphorylation of Bcl-2 is thought to inhibit its protective function, thereby promoting cell death. nih.gov

Studies on laulimalide and its analogues have demonstrated their ability to induce robust Bcl-2 phosphorylation, confirming the engagement of common antimitotic signaling pathways. nih.gov This event, coupled with the disruption of the mitotic spindle, leads to mitotic arrest and the subsequent initiation of apoptosis. nih.govaacrjournals.org The activation of the caspase cascade, a family of proteases central to apoptosis, has also been observed following treatment with laulimalide. aacrjournals.org Given its structural similarity, fijianolide A is presumed to engage these same pro-apoptotic pathways, contributing to its cytotoxic effects. mdpi.com

Antimicrobial Mechanisms

Marine natural products are a rich source of compounds with diverse biological activities, including antimicrobial properties. researchgate.netucc.ie While the primary focus of research on fijianolide A has been its anticancer potential, related marine macrolides have demonstrated antibacterial and antifungal activities. researchgate.netresearchgate.net For instance, mycothiazole, another compound isolated from the same sponge, Cacospongia mycofijiensis, exhibits potent anthelmintic and selective cytotoxic activity. mdpi.com The broader class of marine-derived macrolides is known to possess a range of pharmacological activities. researchgate.netresearchgate.net However, specific studies detailing the antimicrobial mechanism of fijianolide A are not extensively documented in the provided search results.

Anti-inflammatory Mechanisms (Hypothesized)

The potential for anti-inflammatory activity is another area of interest for marine-derived natural products. ucc.ieskemman.is Some marine macrolides have shown anti-inflammatory potential. researchgate.netresearchgate.net While direct evidence for fijianolide A's anti-inflammatory mechanisms is not available in the provided search results, the isolation of compounds with such properties from marine invertebrates suggests a potential avenue for future investigation. skemman.isscilit.com

Neuroprotective Mechanisms (Hypothesized)

Some research has suggested a potential neuroprotective effect associated with microtubule stabilization. acs.org This is based on the idea that maintaining axonal transport, a process reliant on stable microtubules, could be beneficial in neurodegenerative diseases. acs.org While this is a hypothesized mechanism for microtubule stabilizers in general, specific studies investigating the neuroprotective mechanisms of fijianolide A are not detailed in the provided search results. scilit.com

Activity Against Specific Pathogen Targets (e.g., SARS-CoV-2 Mpro from in silico studies of related compounds)

Recent computational studies have explored the potential of laulimalide and its analogues as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. chemrxiv.orgworldscientific.com These in silico investigations provide a modern approach to identifying potential therapeutic leads from natural products. chemrxiv.orgworldscientific.comnih.gov

One such study conducted a virtual screening of fourteen laulimalide marine macrolides against the SARS-CoV-2 Mpro. chemrxiv.orgworldscientific.com The research aimed to evaluate the binding energies and modes of interaction of these compounds within the active site of the Mpro enzyme. chemrxiv.org Through molecular docking and molecular dynamics (MD) simulations, the study identified promising candidates from the laulimalide family. chemrxiv.orgworldscientific.com

The findings highlighted two specific laulimalide derivatives, LA4 (6) and LA18 (13), as having noteworthy ligand-protein energy scores and binding affinities with the Mpro pocket residues. chemrxiv.orgworldscientific.com Subsequent 100 ns MD simulations indicated that these two compounds formed stable complexes within the Mpro active site. chemrxiv.orgworldscientific.com

A preliminary structure-activity relationship (SAR) analysis from this research suggested that the C-23 side chain and the presence of a methoxy (B1213986) group at C-20 are important structural features for activity against SARS-CoV-2 Mpro. chemrxiv.org While these findings are based on computational models, they suggest that laulimalide derivatives could be promising leads for the development of novel antiviral agents against COVID-19. chemrxiv.orgnih.gov Further in vitro and in vivo studies are necessary to validate these in silico predictions. chemrxiv.orgnih.gov

It is important to note that this research focused on laulimalide and its derivatives. While fijianolide A is structurally related, its specific activity against SARS-CoV-2 Mpro was not explicitly detailed in these particular in silico studies. The insights gained from its analogues, however, provide a basis for future investigations into the potential antiviral properties of the broader fijianolide/laulimalide class of compounds. chemrxiv.orgworldscientific.com

Structure Activity Relationship Sar Studies

Correlations Between Structural Features and Biological Potency

The fijianolide/laulimalide (B1674552) chemotype is characterized by a 20-membered macrolide ring, and its potent biological activity is intimately linked to its unique three-dimensional structure. nih.govchemrxiv.org Fijianolide B (also known as laulimalide) is recognized for its considerable cytotoxic potency against a wide array of cancer cell lines, whereas its isomer, fijianolide A (isolaulimalide), is significantly less potent. nih.govnih.govresearchgate.net This highlights the critical role of the molecule's stereochemistry, particularly around the epoxide ring, in dictating its biological function.

A key discovery in understanding the mechanism of action for this class of compounds was the identification of their ability to stabilize microtubules. nih.govnih.gov This activity is responsible for their cytotoxic effects. nih.gov Notably, the binding site for the fijianolide/laulimalide chemotype is located on the exterior of the microtubule, a site distinct from that of the taxanes. nih.govacs.org This unique binding motif allows these compounds to retain potency against cancer cell lines that have developed resistance to taxanes. nih.govresearchgate.net

Influence of Macrolide Ring Modifications

The 20-membered macrolide ring forms the core scaffold of fijianolides, and its structural integrity is paramount for activity. While the ring itself is a primary feature, specific modifications to its structure have been shown to have a significant impact on potency.

Key findings from modifications to the macrolide ring include:

C2-C3 Bond: Introducing an alkyne bond between C-2 and C-3 results in a more than 400-fold reduction in activity against MDA-MB-435 cells. researchgate.net

C-11 Methyl Group: Removal of the C-30 methyl substituent at the C-11 position leads to a 9-fold decrease in activity against MDA-MB-435 cells and a 15-fold reduction against A2780 ovarian cancer cells. researchgate.net

Conformation: The epoxide and olefin groups within the macrolide ring are crucial for maintaining an active conformation, which is essential for potency, even though they may not engage in direct, specific interactions with the tubulin protein. researchgate.netebi.ac.uk

These findings underscore that while the large macrolide ring is a prerequisite, subtle changes to its structure can dramatically alter the molecule's conformational stability and, consequently, its biological potency.

Significance of the C-20 Side Chain Modifications

The side chain attached at the C-20 position of the macrolide ring plays a crucial role in the biological activity of fijianolides. The C-20 hydroxyl group, in particular, has been identified as a key functional group.

Modifications at this position have been explored to enhance stability, particularly concerning the adjacent epoxide ring. However, these changes often come at the cost of reduced potency. For instance, converting the C-20 hydroxyl to a methoxy (B1213986) group can decrease potency by as much as two orders of magnitude. researchgate.net This significant drop in activity is thought to be due to the disruption of an internal hydrogen bond between the C-20 hydroxyl and the enoate portion of the molecule, a bond that confers important conformational stability. researchgate.net

Other modifications at the C-20 hydroxyl group have yielded varied results:

Acetoxylation: An acetoxy modification also reduces activity, though not as drastically as methylation. acs.orgresearchgate.net

Bulky Ethers: Introducing a large tert-butyldimethylsilyl (OTBS) ether at the C-20 hydroxyl leads to a drastic reduction in potency, with IC50 values greater than 1000 nM. nih.govacs.org

| Modification at C-20 | Effect on Potency | Reference |

| Methoxy | Potency reduced by ~100-fold | researchgate.net |

| Acetoxy | Moderately diminished potency (IC50 = 91 nM) | acs.org |

| OTBS Ether | Drastically reduced potency (IC50 > 1000 nM) | nih.govacs.org |

Role of C-15/C-20 Chiral Centers and Their Oxidized Derivatives

The chiral centers at positions C-15 and C-20 are now understood to be critical for the potent microtubule-stabilizing activity characteristic of the fijianolide/laulimalide chemotype. nih.govacs.org Modifications at these sites, even those intended to improve stability, can significantly alter or even eliminate the primary mechanism of action. nih.gov

Studies have shown that:

Epimerization: Inverting the stereochemistry at C-15 results in a compound with moderately diminished potency. nih.govacs.org

Acetylation: While an acetoxy modification at C-15 is well-tolerated, a di-acetate modification at both C-15 and C-20 (as in fijianolide B di-acetate) leads to a moderate reduction in cytotoxic potency and results in a compound devoid of classic microtubule-stabilizing activity in biochemical assays. nih.govacs.orgacs.org

Methylation: A methoxy substitution at C-15 significantly reduces potency. nih.govacs.orgresearchgate.net

Oxidation: The oxidation of these chiral centers has the most profound effect. Oxidation of C-20 to a ketone (forming fijianolide J) or oxidation of both C-15 and C-20 (forming fijianolide L) leads to a 1000-fold reduction in antiproliferative potency. nih.govacs.org Crucially, these oxidized derivatives no longer function as classic microtubule stabilizers. acs.orgacs.orgresearchgate.netnih.gov Instead, they induce unanticipated cytoskeletal alterations through a distinct mechanism of action. nih.govacs.orgacs.org For example, fijianolide L was found to promote a reorganization of the cytoskeleton, causing an accumulation of microtubules at the cell periphery, an effect distinct from the microtubule bundling caused by its parent compound. acs.orgacs.org

These findings demonstrate that the specific chirality and oxidation state of the C-15/C-20 diol are essential for the canonical microtubule-stabilizing activity of fijianolides.

| Modification | Compound | Effect on Potency | Mechanism of Action | Reference |

| C-15 Epimerization | C-15 epi-laulimalide | Moderately diminished | Not reported | nih.govacs.org |

| C-15/C-20 Di-acetylation | Fijianolide B di-acetate | Moderately reduced (~100-fold) | Devoid of classic microtubule stabilization | nih.govacs.orgacs.org |

| C-20 Oxidation | Fijianolide J | Significantly reduced (~1000-fold) | Altered; distinct from microtubule stabilization | nih.govacs.orgacs.org |

| C-15/C-20 Di-oxidation | Fijianolide L | Significantly reduced (~1000-fold) | Altered; distinct from microtubule stabilization | nih.govacs.orgacs.org |

Impact of Epoxide Functionality on Activity and Stability

The epoxide moiety is a hallmark of the most potent members of the fijianolide family and is considered an empowering feature for high activity. nih.gov The significant difference in potency between fijianolide B (laulimalide), which contains the epoxide, and its less active isomer fijianolide A (isolaulimalide) underscores the importance of this functional group. nih.gov

However, the epoxide also introduces chemical instability. Fijianolide B is susceptible to isomerization to the less potent fijianolide A, particularly under acidic conditions. nih.govacs.org This reaction is thought to proceed via an intramolecular SN2 attack on the C-17 carbon of the epoxide by the C-20 hydroxyl group. nih.govacs.org Neolaulimalide, another potent natural analog, is more stable than fijianolide B, isomerizing to fijianolide A over a much longer timeframe. nih.govacs.org

Side Chain Substitutions and Their Mechanistic Implications

The extended side chain of fijianolide, stretching from C-21 to C-27, is another critical determinant of biological activity. SAR studies have consistently shown that this region of the molecule is highly sensitive to modification.

A systematic evaluation of structural variations in the C-21 to C-27 region revealed that these modifications are not well tolerated. nih.govacs.org A dozen new analogs with alterations in this side chain were synthesized, and all of them exhibited significantly reduced potency, with IC50 values in the micromolar range. nih.govacs.org

Preclinical Pharmacological and Efficacy Evaluation

In Vivo Efficacy in Preclinical Animal Models

The in vivo efficacy of the fijianolide class has been investigated in preclinical animal models, primarily using tumor-bearing mice. nih.govrsc.org These studies are essential to bridge the gap between in vitro activity and potential clinical utility.

One study reported that fijianolide B demonstrated significant inhibition of tumor growth in an HCT-116 human colon tumor xenograft model in severe combined immunodeficient (SCID) mice over a 28-day period. nih.govacs.org This finding suggested promising antitumor activity.

However, conflicting results have also been reported. Another in vivo evaluation of fijianolide B in mice bearing MDA-MB-435 (now identified as melanoma) and HT-1080 fibrosarcoma xenografts showed minimal tumor growth inhibition and was associated with significant toxicity. rsc.orgresearchgate.net These contradictory outcomes highlight the complexities of in vivo drug evaluation and suggest that the efficacy and safety of fijianolides may be dependent on the tumor model, dosing schedule, and formulation. henryford.comtaprobanica.org Further preclinical studies are warranted to resolve these discrepancies and to better understand the therapeutic potential of this class of compounds. rsc.org

Tumor Xenograft Models (e.g., SCID mice bearing HCT-116 tumors for Fijianolide B)

No data is available for in vivo tumor xenograft model evaluations specifically for fijianolide A. Studies utilizing severe combined immunodeficiency (SCID) mice with HCT-116 human colon tumor xenografts have been reported for fijianolide B. nih.govacs.orgnih.govdominican.edu In these studies, fijianolide B demonstrated significant inhibition of tumor growth. nih.govacs.orgnih.govdominican.edu Other models used for fijianolide B include MDA-MB-435 breast cancer and HT-1080 fibrosarcoma xenografts. researchgate.netiiarjournals.org

Assessment of Tumor Growth Inhibition

There is no published assessment of in vivo tumor growth inhibition for fijianolide A. For fijianolide B, a significant inhibition of growth in HCT-116 tumors over a 28-day period was observed in tumor-bearing SCID mice. nih.govacs.orgnih.govdominican.edu However, studies on other xenograft models, such as MDA-MB-435 and HT-1080, reported minimal tumor growth inhibition for fijianolide B, which was accompanied by significant toxicity. researchgate.nethenryford.com

Comparative Studies with Other Microtubule Stabilizers (e.g., Paclitaxel (B517696), Epothilones)

The fijianolide/laulimalide (B1674552) class of compounds, including fijianolide A, are microtubule-stabilizing agents, a mechanism of action they share with clinically important cancer therapeutics like paclitaxel (a taxane) and the epothilones. acs.orgnih.gov Despite this shared function, a key distinction sets the fijianolides apart.

Distinct Binding Site: Fijianolide A and B have a taxol-like microtubule-stabilizing activity. nih.govacs.orgnih.gov However, they bind to a novel site on β-tubulin that is distinct from the taxoid-binding site occupied by paclitaxel. nih.govoaepublish.com This non-overlapping binding site is a significant feature of the fijianolide/laulimalide chemotype. nih.gov The microtubule stabilizer peloruside A is also thought to bind at this site. nih.gov

Activity in Drug-Resistant Cells: A major advantage of compounds that bind to a different site than paclitaxel is their potential to overcome taxane (B156437) resistance. The fijianolide/laulimalide chemotype has demonstrated the ability to kill cells that are resistant to paclitaxel and epothilones. nih.gov This suggests they are not affected by the same resistance mechanisms, such as the overexpression of the P-glycoprotein drug efflux pump, which can be a major cause of taxane resistance. nih.govoaepublish.com

Potency and Efficacy Comparison: While fijianolide A itself is significantly less potent than fijianolide B, the class provides a valuable comparison to other stabilizers. nih.gov Fijianolide B has shown low nanomolar cytotoxicity against various human tumor cell lines. henryford.comsci-hub.se The epothilones are generally more potent than paclitaxel and have also shown efficacy in overcoming taxane resistance. oaepublish.com

Studies comparing the mitotic events initiated by laulimalide (fijianolide B), paclitaxel, and another stabilizer, taccalonolide AJ, found that each compound caused the formation of structurally distinct aberrant mitotic spindles. ebi.ac.uk This indicates that even among microtubule stabilizers, the specific cellular consequences can differ, likely due to their unique interactions with tubulin and effects on mitotic signaling proteins. ebi.ac.uk

The table below summarizes the comparative characteristics of these microtubule stabilizers.

| Feature | Fijianolide/Laulimalide Class | Paclitaxel (Taxane) | Epothilones |

| Primary Mechanism | Microtubule Stabilization | Microtubule Stabilization | Microtubule Stabilization |

| Binding Site on Tubulin | Unique site on the exterior of the microtubule nih.govoaepublish.com | Taxoid site in the interior of the microtubule oaepublish.com | Taxoid site in the interior of the microtubule nih.govoaepublish.com |

| Activity in Taxane-Resistant Cells | Yes nih.gov | No (often subject to resistance) | Yes (can overcome taxane resistance) nih.govoaepublish.com |

| Subject to P-glycoprotein Efflux | No nih.gov | Yes oaepublish.com | No oaepublish.com |

Stability and Formulation Considerations for Research Analogues

Chemical Instability of Fijianolide B and Isomerization to Fijianolide A

Fijianolide B, also known as laulimalide (B1674552), is the more biologically potent of the two principal isomers, exhibiting potent microtubule-stabilizing activity and cytotoxicity against a wide array of cancer cell lines. nih.gov However, its utility as a research tool and therapeutic lead is compromised by its chemical instability, particularly under acidic conditions. nih.govacs.org

Studies have revealed that fijianolide B readily isomerizes to fijianolide A (isolaulimalide). nih.gov This transformation is understood to occur via an intramolecular SN2 attack on the C-17 carbon of the epoxide ring by the C-20 hydroxyl group. nih.govacs.org This rearrangement is relatively rapid, with studies showing the conversion of fijianolide B to fijianolide A can occur within two hours under acidic conditions. acs.org The resulting isomer, fijianolide A, is significantly less potent, which complicates the interpretation of bioactivity data and presents a major obstacle for further development. acs.org This inherent instability underscores the critical need to develop analogues with enhanced chemical stability while preserving the potent biological activity of the parent compound. nih.govresearchgate.net General stability data indicates that fijianolide B can also be degraded by exposure to heat, moisture, and strong alkalis or oxidizing/reducing agents. tocris.com

Strategies for Developing More Stable Research Candidates

The instability of fijianolide B has spurred extensive medicinal chemistry efforts to create more stable and synthetically accessible analogues. acs.orgnih.govacs.org The primary goal of these efforts is to identify structural modifications that prevent the intramolecular rearrangement to fijianolide A without sacrificing the compound's potent anti-cancer properties. nih.gov Research has focused on several key strategies:

Modification of the C-15 and C-20 Chiral Centers: A major focus has been the modification of the C-15 and C-20 hydroxyl groups, which are critical to the isomerization process. acs.org By eliminating or altering these chiral centers, researchers hypothesized that the stability of the macrolide could be improved. acs.org This led to the semi-synthesis of several analogues, including fijianolide J (C-20 oxo substitution) and fijianolide L (C-15 and C-20 dioxo substitution). acs.orgacs.org Another approach involved acetylation of these hydroxyl groups to produce fijianolide B di-acetate. acs.org

Side Chain Diversification: Another significant strategy involves modifying the C23–C27 dihydropyran side chain. nih.gov Function-oriented synthesis using a last-step cross-metathesis diversification strategy has allowed for the preparation of a series of analogues with varied side chains to probe their influence on stability and function. nih.gov

These strategic modifications have led to the generation of numerous distinct analogues of fijianolide B, aiming to enhance stability and provide a clearer understanding of the structure-activity relationship (SAR) for this class of compounds. nih.gov

Impact of Structural Modifications on Compound Stability

Structural modifications to the fijianolide scaffold have a profound impact on both the stability and the biological activity of the resulting analogues. The chiral centers at C-15 and C-20 have been shown to be crucial for the potent microtubule-stabilizing activity characteristic of this chemotype. acs.org

Modifications at these sites, while potentially improving stability, often lead to a dramatic decrease in potency and can even alter the mechanism of action. acs.org For example, the oxidation of C-20 to create fijianolide J, and the oxidation of both C-15 and C-20 to create fijianolide L, resulted in compounds with significantly reduced potency (GI50 values in the 4–9 μM range compared to 0.7–17 nM for fijianolide B). acs.orgacs.org Furthermore, these oxidized analogues were found to be devoid of the classic microtubule-stabilizing activity seen with the parent compound. acs.orgresearchgate.net Fijianolide L, for instance, did not promote the polymerization of purified tubulin and instead caused a reorganization of the cytoskeleton, suggesting a distinct mechanism of action. acs.orgacs.orgresearchgate.net Similarly, the C-15, C-20 di-acetate analogue (fijianolide B di-acetate) exhibited an approximately 100-fold reduction in potency compared to fijianolide B. nih.gov

The nature of the substituent at these positions is also critical. A bulky OTBS ether modification at the C-20 hydroxyl group was found to drastically reduce potency, whereas smaller methoxy (B1213986) and acetoxy modifications were better tolerated, resulting in only moderately diminished potencies. nih.gov

Table 1: Impact of C-15 and C-20 Modifications on Fijianolide Potency

| Compound | Modification | Potency (IC50) | Effect on Microtubule Stabilization | Reference |

|---|---|---|---|---|

| Fijianolide B | Parent Compound | 0.7-17 nM | Potent Stabilizer | acs.org |

| Fijianolide J | C-20 oxo | 4-9 µM | Reduced/Altered | acs.org |

| Fijianolide L | C-15, C-20 dioxo | 4-9 µM | Devoid of classic activity | acs.orgacs.org |

| Fijianolide B di-acetate | C-15, C-20 di-acetate | ~100-fold less potent than Fijianolide B | Devoid of classic activity | nih.govresearchgate.net |

| C-20 OTBS ether analogue | Large ether group at C-20 | >1000 nM | - | nih.gov |

| C-20 Methoxy analogue | Methoxy group at C-20 | 240 nM | - | nih.gov |

| C-15 Acetoxy analogue | Acetoxy group at C-15 | 23 nM | - | nih.gov |

Modifications to the C21-C27 side chain have also been explored, but this region appears to be poorly tolerant of structural variations. acs.orgnih.gov Nearly all analogues with modified side chains exhibited potency in the micromolar range, a significant drop from the nanomolar potency of the natural product. acs.org An initial study found that replacing the dihydropyran side chain with a cyclohexyl group resulted in a roughly 200-fold decrease in potency. nih.gov This indicates that while the side chain can be modified without completely losing the mechanism of action, its structure is critical for high-potency activity. nih.gov

Future Directions and Research Opportunities

Exploration of Undiscovered Fijianolide Analogues

The marine environment, particularly sponges of the order Dictyoceratida, remains a promising reservoir for new natural products. mdpi.com The discovery of new fijianolide analogues is a critical step in expanding the chemical diversity of this class of compounds. The marine sponge Cacospongia mycofijiensis has been a particularly rich source, yielding not only fijianolide A and B but also a suite of other analogues, including fijianolides D through I. nih.gov These naturally occurring variations, often differing in the side chain of the macrolide ring, provide valuable insights into structure-activity relationships (SAR). nih.govnih.gov

Future efforts will likely involve more extensive biogeographical surveys to identify novel sponge chemotypes that may produce as-yet-undiscovered fijianolides. nih.gov Modern techniques in natural product discovery, such as LC-MS-UV-ELSD-based libraries, can accelerate the identification of new compounds from sponge extracts. nih.gov The isolation of new analogues like 20-methoxy-fijianolide A highlights the potential for finding derivatives with unique substitutions and potentially novel bioactivities. nih.gov Continued exploration of marine biodiversity, coupled with advanced analytical methods, is expected to unveil a wider array of fijianolide structures, providing a richer template for therapeutic development.

Targeted Synthesis of Stable and Mechanistically Distinct Derivatives

A significant challenge in the development of fijianolides as therapeutic agents is their inherent chemical instability. nih.gov For instance, the epoxide in fijianolide B can rearrange to the less active fijianolide A. nih.gov Therefore, a key future direction is the targeted synthesis of more stable and potent analogues. medicinal chemistry efforts have already explored modifications at various regions of the fijianolide scaffold to enhance stability and retain or improve efficacy. acs.orgnih.gov

The synthesis of derivatives with modifications at the C-15 and C-20 positions has yielded compounds with altered mechanisms of action. acs.orgnih.govdominican.edu For example, oxidation at these sites can lead to derivatives that induce cytoskeletal changes distinct from the classic microtubule stabilization observed with the parent compounds. nih.govdominican.eduacs.org The development of synthetic strategies, such as last-step cross-metathesis, allows for the diversification of the side chain, which has been shown to be critical for potency. nih.gov Future synthetic endeavors will likely focus on creating analogues with improved stability profiles without compromising the potent bioactivity, potentially through modifications that prevent the epoxide rearrangement or by exploring entirely new, more stable scaffolds that mimic the essential pharmacophore of the fijianolides. acs.orgstanford.edu

Advanced Mechanistic Elucidations of Novel Analogues

As new fijianolide analogues are discovered and synthesized, a deeper understanding of their mechanisms of action will be crucial. While the primary mechanism of action for many fijianolides is microtubule stabilization, recent studies have revealed that some derivatives can elicit cellular effects through alternative pathways. acs.orgnih.govdominican.edu For example, certain C-15 and C-20 oxidized derivatives exhibit cytotoxicity that is independent of direct microtubule stabilization. acs.orgdominican.edu

Future research should employ advanced biochemical and cell-based assays to dissect the precise molecular interactions of novel analogues. This includes investigating their effects on tubulin polymerization, microtubule dynamics, and downstream cellular processes. acs.orgresearchgate.net Understanding how subtle structural changes influence the mechanism of action is essential for the rational design of next-generation fijianolides. acs.org This knowledge will not only guide the development of more effective anticancer agents but may also uncover new therapeutic applications for these compounds.

Investigation of Synergistic Activities with Other Therapeutic Agents

The unique binding site of fijianolides on tubulin, distinct from the taxane-binding site, presents a compelling opportunity for combination therapies. nih.govnih.gov This distinction allows fijianolides to be effective against taxane-resistant cancer cells. nih.gov Studies have already shown that laulimalide (B1674552) (fijianolide B) can act synergistically with taxoid-site binding agents like paclitaxel (B517696). nih.govebi.ac.uk

Future investigations should systematically explore the synergistic potential of fijianolide A and its analogues with a broad range of other anticancer drugs. This could include other microtubule-targeting agents, as well as drugs with different mechanisms of action, such as DNA-damaging agents or signal transduction inhibitors. researchgate.net The goal is to identify combination regimens that can overcome drug resistance, enhance therapeutic efficacy, and potentially reduce side effects by allowing for lower doses of each agent. Such studies are critical for positioning fijianolides within the existing landscape of cancer chemotherapy. researchgate.net

Broader Pharmacological Profiling (e.g., Anti-inflammatory, Neuroprotective)

While the primary focus of fijianolide research has been on their anticancer properties, the broader pharmacological potential of this compound class remains largely unexplored. Marine natural products, including polyketides, are known to possess a wide spectrum of biological activities, such as anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comresearchgate.netucc.ie Some related marine macrolides have shown promise in these areas. researchgate.netnih.gov

Future research should include comprehensive pharmacological profiling of fijianolide A and its analogues to identify novel therapeutic applications beyond oncology. For instance, given the role of microtubules in neuronal function, the potential neuroprotective effects of fijianolides warrant investigation. nih.gov Similarly, their potential as anti-inflammatory agents could be explored in relevant disease models. ontosight.ai Uncovering new bioactivities would significantly broaden the therapeutic horizons for the fijianolide family and could lead to the development of novel treatments for a variety of diseases.

Q & A

Basic Research Questions

Q. How is fijianolide A identified and characterized in natural product extracts?

- Methodological Answer : Identification involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon and hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemistry for novel analogs. Purity is validated via High-Performance Liquid Chromatography (HPLC), and comparisons with published spectral data are critical for confirmation .

Q. What are the known biological targets and mechanisms of action of fijianolide A?

- Methodological Answer : Target identification typically employs in vitro binding assays (e.g., surface plasmon resonance) and cellular viability assays (e.g., IC50 determination in cancer cell lines). Mechanistic studies use techniques like fluorescence microscopy for cytoskeletal disruption observation or Western blotting to assess apoptosis markers. Cross-referencing with databases like PubChem ensures alignment with existing pharmacological profiles .

Q. What challenges arise in isolating fijianolide A from marine organisms, and how are they addressed?

- Methodological Answer : Challenges include low natural abundance and matrix interference. Liquid-liquid extraction (LLE) and Solid-Phase Extraction (SPE) are optimized using polarity gradients. Countercurrent chromatography (CCC) improves separation efficiency. Purity is monitored via tandem LC-MS, and stability studies (e.g., pH/temperature variations) prevent degradation during isolation .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported mechanisms of action for fijianolide A?

- Methodological Answer : Conflicting data require systematic validation:

- Dose-response curves to confirm activity thresholds.

- Orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) to isolate pathways.

- Meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity). Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis rigor, while FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide study prioritization .

Q. What methodological considerations enhance the synthetic yield of fijianolide A analogs?

- Methodological Answer : Yield optimization involves:

- Catalyst screening (e.g., chiral ligands for asymmetric synthesis).

- Reaction monitoring via <sup>13</sup>C-NMR or inline IR spectroscopy.

- Computational modeling (e.g., DFT calculations) to predict transition states.

Reproducibility requires detailed protocols, including solvent purity, temperature control (±0.5°C), and inert atmosphere conditions. Supportive information must document failed attempts to guide future syntheses .

Q. How can structure-activity relationship (SAR) studies of fijianolide A derivatives be systematically designed?

- Methodological Answer : SAR workflows include:

- Fragment-based design to test core modifications (e.g., macrolide ring substitutions).

- Parallel synthesis for high-throughput analog generation.

- Molecular docking against crystallographic protein targets (e.g., tubulin).

Statistical tools like PCA (Principal Component Analysis) correlate structural features with bioactivity. Negative controls (e.g., scrambled analogs) validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.